molecular formula C14H17N3O3 B2916517 N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-24-0

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2916517
CAS No.: 2034584-24-0
M. Wt: 275.308
InChI Key: MHPGPUMFCHOBFK-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core fused with a tetrahydrofuran moiety, substituted at the 5-position with a carboxamide group linked to a hydroxymethyl-furan derivative. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical .

Properties

IUPAC Name

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-7-11-3-2-10(20-11)6-15-14(19)9-1-4-12-13(5-9)17-8-16-12/h2-3,8-9,18H,1,4-7H2,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPGPUMFCHOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC=C(O3)CO)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that n-substituted 5-(hydroxymethyl)-2-furfurylamines, a class of compounds to which this molecule belongs, have recognized pharmaceutical activity. The specific targets would depend on the exact biological or pharmacological context in which the compound is used.

Mode of Action

It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. The specific interactions with its targets and the resulting changes would be dependent on the exact biological context and the specific targets involved.

Biochemical Pathways

Furan-containing compounds are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties. The downstream effects would depend on the specific pathways and biological context involved.

Biological Activity

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan moiety and a benzimidazole core, which are known for their diverse biological activities. The presence of the hydroxymethyl group on the furan ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives. For example, a related furan derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The compound's structure suggests it may interact similarly due to the presence of the furan ring.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus22
This compoundTBD

Anticancer Activity

The anticancer potential of compounds containing furan and imidazole rings has been documented extensively. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed significant cytotoxic effects on HeLa and HepG2 cancer cell lines . The proposed mechanism involves mitochondrial modification and induction of apoptosis.

Case Study: Anticancer Effects

A study investigating various furan derivatives found that certain compounds significantly inhibited cell proliferation in cervical cancer models. The most effective derivative had an IC50 value of 0.15 ± 0.05 µg/mL against HeLa cells . This suggests that this compound could exhibit similar or enhanced activity due to its structural similarities.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings have been shown to inhibit key enzymes such as farnesyltransferase, which is crucial in cancer cell signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Furan derivatives often induce oxidative stress in cells, leading to apoptosis .
  • Membrane Disruption : The hydrophobic nature of the benzimidazole core may facilitate interaction with cellular membranes, disrupting their integrity and leading to cell death.

Future Directions

Further research is necessary to elucidate the specific biological pathways affected by this compound. In vitro and in vivo studies are essential to determine its efficacy and safety profile as a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related benzimidazole and imidazole derivatives (Table 1):

Compound Name Core Structure Substituents Key Properties Reference
N-((5-(Hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole - 5-Carboxamide linked to (5-hydroxymethyl)furan-2-ylmethyl Enhanced hydrophilicity; potential for H-bonding and metabolic stability
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole - 5-Carboxamide with methoxyphenyl groups Increased lipophilicity; may affect membrane permeability and CYP interactions
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Benzo[d]imidazole - 5-Ethyl ester; hydroxy/methoxy phenyl groups Lower solubility due to ester group; potential prodrug activation
2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride Benzothiazole - Nitrophenyl-furan substituent; amidino group Strong electron-withdrawing effects; possible antimicrobial activity
N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-phenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1) Benzo[d]imidazole - 5-Carboxamide with piperazine-ethyl and hydroxyphenyl groups Improved CNS penetration due to piperazine moiety; anti-inflammatory potential

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl-furan substituent in the target compound increases polarity compared to methoxy- or nitro-substituted analogs, as seen in (hydroxy-phenyl derivatives with high melting points >300°C) .
  • Solubility : While direct solubility data for the target compound is unavailable, analogs with ester groups (e.g., ethyl carboxylates in ) exhibit lower aqueous solubility than carboxamides due to reduced H-bonding capacity .

Key Research Findings

  • Synthetic Feasibility : The hydroxymethyl-furan moiety can be synthesized via furan ring functionalization, analogous to methods in for nitro- and chlorophenyl-furan derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., hydroxymethyl) enhance solubility and target binding in polar environments.
    • Bulky substituents (e.g., methoxyphenyl in ) may reduce bioavailability but improve receptor selectivity .

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